3-bromo-N-octylaniline

Beschreibung

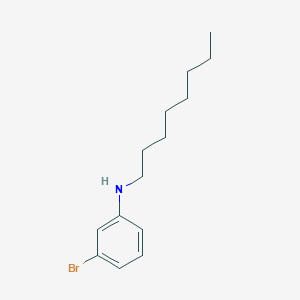

3-Bromo-N-octylaniline (C₁₄H₂₂BrN, MW: 284.24 g/mol) is a brominated aniline derivative featuring a bromine atom at the meta position relative to the amino group, which is substituted with an octyl chain (C₈H₁₇) . This structure confers distinct physicochemical properties:

- Hydrophobicity: The octyl chain enhances lipophilicity, reducing solubility in polar solvents and increasing compatibility with organic matrices.

- Electronic Effects: The alkyl chain exerts a weak electron-donating inductive effect, slightly activating the aromatic ring for electrophilic substitution, while steric bulk may hinder reactions at the bromine or amino group.

- Applications: Potential uses include intermediates in surfactant synthesis, polymer precursors, or ligands in catalysis, though specific applications require further validation .

Eigenschaften

IUPAC Name |

3-bromo-N-octylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12,16H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCBRYPNACHVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of Aniline: The synthesis of 3-bromo-N-octylaniline typically begins with the bromination of aniline. Aniline is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromoaniline.

Alkylation: The 3-bromoaniline is then subjected to alkylation with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-bromo-N-octylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products:

Substitution: Formation of substituted anilines.

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: 3-bromo-N-octylaniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of novel materials such as liquid crystals and polymers.

Biology and Medicine:

Drug Development: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry:

Dye and Pigment Production: It is used in the synthesis of dyes and pigments for various industrial applications.

Polymer Additives: The compound is used as an additive in the production of specialty polymers with enhanced properties.

Wirkmechanismus

The mechanism of action of 3-bromo-N-octylaniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the octyl group can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways and molecular targets vary depending on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Properties

N-Alkyl Derivatives

3-Bromo-N,N-dimethylaniline (C₈H₁₀BrN, MW: 200.08 g/mol)

- Substituents : Two methyl groups on the nitrogen.

- Reactivity : Stronger electron-donating effect from N,N-dimethyl groups increases ring activation, favoring electrophilic substitution. Steric hindrance is moderate compared to octyl.

- Applications : Common intermediate in pharmaceutical synthesis (e.g., agrochemicals) due to balanced reactivity and solubility .

3-Bromo-N-cyclohexylaniline (C₁₂H₁₆BrN, MW: 254.17 g/mol) Substituents: Cyclohexyl group (rigid, bulky). Solubility: Lower solubility in non-polar solvents compared to octyl derivatives due to cyclohexane’s rigidity .

Halogenated and Mixed-Substituent Derivatives

3-Bromo-5-fluoro-N,N-diethylaniline (C₁₀H₁₃BrFN, MW: 246.12 g/mol)

- Substituents : Bromine (meta), fluorine (para), and N,N-diethyl groups.

- Electronic Effects : Fluorine’s electronegativity deactivates the ring, directing electrophilic substitution to specific positions (e.g., ortho to fluorine).

- Applications : Useful in synthesizing fluorinated bioactive molecules or materials requiring halogen-directed regioselectivity .

3-Bromo-N-{[4-(trifluoromethoxy)phenyl]methyl}aniline (C₁₄H₁₁BrF₃NO, MW: 346.14 g/mol) Substituents: Trifluoromethoxy group (strong electron-withdrawing) and benzyl linkage. Reactivity: The trifluoromethoxy group deactivates the ring, reducing electrophilic substitution rates.

Structural and Functional Comparison (Table)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|

| 3-Bromo-N-octylaniline | C₁₄H₂₂BrN | 284.24 | Octyl chain (C₈H₁₇) | High lipophilicity, moderate reactivity |

| 3-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | N,N-dimethyl | High reactivity, polar solvent soluble |

| 3-Bromo-N-cyclohexylaniline | C₁₂H₁₆BrN | 254.17 | Cyclohexyl | Rigid structure, low solubility |

| 3-Bromo-5-fluoro-N,N-diethylaniline | C₁₀H₁₃BrFN | 246.12 | Fluorine, N,N-diethyl | Halogen-directed regioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.